2-{bicyclo[4.2.0]octa-1,3,5-trien-3-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-{bicyclo[4.2.0]octa-1,3,5-trien-3-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound featuring a bicyclic structure fused with a boronate ester. This compound is notable for its unique structural properties, which make it a valuable intermediate in organic synthesis and materials science. The presence of the bicyclo[4.2.0]octa-1,3,5-triene moiety imparts significant rigidity and stability, while the boronate ester functionality is highly reactive and versatile in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{bicyclo[4.2.0]octa-1,3,5-trien-3-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Starting Materials: The synthesis begins with benzocyclobutene, which undergoes a series of transformations to introduce the boronate ester group.
Grignard Reaction: Benzocyclobutene is first converted to a Grignard reagent by reacting with magnesium in anhydrous ether.
Borylation: The Grignard reagent is then treated with bis(pinacolato)diboron under palladium catalysis to form the boronate ester.
Cyclization: The intermediate undergoes a cyclization reaction to form the bicyclo[4.2.0]octa-1,3,5-triene structure.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the Grignard and borylation steps, ensuring high yield and purity. Additionally, industrial processes often employ automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-{bicyclo[4.2.0]octa-1,3,5-trien-3-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form boronic acids, which are useful intermediates in Suzuki-Miyaura cross-coupling reactions.
Reduction: Reduction of the bicyclic structure can lead to the formation of more saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronate ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Boronic acids.
Reduction: Saturated bicyclic compounds.
Substitution: Functionalized derivatives with various substituents replacing the boronate ester group.
Scientific Research Applications
2-{bicyclo[4.2.0]octa-1,3,5-trien-3-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of boron-containing compounds’ biological activity, including potential therapeutic applications.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and composites, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-{bicyclo[4.2.0]octa-1,3,5-trien-3-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the boronate ester group with various molecular targets. In chemical reactions, the boronate ester can form reversible covalent bonds with diols and other nucleophiles, facilitating the formation of complex structures. In biological systems, the boron atom can interact with biomolecules, potentially disrupting cellular processes or enhancing the delivery of therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane: Similar bicyclic structure but with a silane group instead of a boronate ester.
2-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol: Features an adamantane moiety, providing different physical and chemical properties.
Uniqueness
2-{bicyclo[4.2.0]octa-1,3,5-trien-3-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a rigid bicyclic structure and a highly reactive boronate ester group. This dual functionality makes it particularly valuable in synthetic chemistry and materials science, offering versatility and stability that are not commonly found in similar compounds.
This detailed overview should provide a comprehensive understanding of 2-{bicyclo[420]octa-1,3,5-trien-3-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, its preparation, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
866756-09-4 |
---|---|
Molecular Formula |
C14H19BO2 |
Molecular Weight |
230.1 |
Purity |
95 |
Origin of Product |
United States |
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